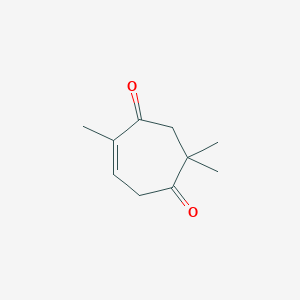![molecular formula C25H38O4 B13809982 Androst-5-en-17-one,7-hydroxy-3-[(1-oxohexyl)oxy]-,(3beta)-(9CI)](/img/structure/B13809982.png)
Androst-5-en-17-one,7-hydroxy-3-[(1-oxohexyl)oxy]-,(3beta)-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Androst-5-en-17-one,7-hydroxy-3-[(1-oxohexyl)oxy]-,(3beta)-(9CI) is a steroidal compound with a complex structure. It is a derivative of androstane, characterized by the presence of a hydroxy group at the 7th position and an oxohexyl group at the 3rd position. This compound is part of a broader class of steroids that play significant roles in various biological processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Androst-5-en-17-one,7-hydroxy-3-[(1-oxohexyl)oxy]-,(3beta)-(9CI) typically involves multi-step organic reactions. The starting material is often a simpler steroidal compound, which undergoes functional group modifications to introduce the hydroxy and oxohexyl groups. Common synthetic routes include:
Hydroxylation: Introduction of the hydroxy group at the 7th position using reagents like osmium tetroxide or hydrogen peroxide in the presence of a catalyst.
Esterification: Formation of the oxohexyl ester at the 3rd position through a reaction with hexanoic acid or its derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors for efficient and scalable reactions. The use of advanced purification methods such as chromatography and crystallization ensures the high purity of the final product.
化学反应分析
Types of Reactions
Androst-5-en-17-one,7-hydroxy-3-[(1-oxohexyl)oxy]-,(3beta)-(9CI) can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a ketone using oxidizing agents like chromium trioxide or PCC.
Reduction: Reduction of the oxohexyl ester to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the 3rd position, where the oxohexyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Formation of 7-keto derivatives.
Reduction: Formation of 3-hydroxy derivatives.
Substitution: Formation of various substituted steroids depending on the nucleophile used.
科学研究应用
Androst-5-en-17-one,7-hydroxy-3-[(1-oxohexyl)oxy]-,(3beta)-(9CI) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.
Biology: Studied for its role in steroid metabolism and its effects on various biological pathways.
Medicine: Investigated for potential therapeutic uses, including hormone replacement therapy and treatment of certain endocrine disorders.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a research tool in drug development.
作用机制
The mechanism of action of Androst-5-en-17-one,7-hydroxy-3-[(1-oxohexyl)oxy]-,(3beta)-(9CI) involves its interaction with steroid receptors in the body. It can bind to androgen receptors, influencing gene expression and modulating various physiological processes. The hydroxy and oxohexyl groups play crucial roles in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
Epiandrosterone: A metabolite of testosterone with weak androgenic activity.
Androstenediol: An intermediate in the biosynthesis of testosterone with both androgenic and estrogenic activity.
Androstenedione: A precursor to testosterone and estrogen, commonly used in steroid synthesis.
Uniqueness
Androst-5-en-17-one,7-hydroxy-3-[(1-oxohexyl)oxy]-,(3beta)-(9CI) is unique due to its specific functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C25H38O4 |
|---|---|
分子量 |
402.6 g/mol |
IUPAC 名称 |
[(3S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] hexanoate |
InChI |
InChI=1S/C25H38O4/c1-4-5-6-7-22(28)29-17-10-12-24(2)16(14-17)15-20(26)23-18-8-9-21(27)25(18,3)13-11-19(23)24/h15,17-20,23,26H,4-14H2,1-3H3/t17-,18-,19-,20?,23-,24-,25-/m0/s1 |
InChI 键 |
RXORLPBXFCOEPQ-JPBSIOFRSA-N |
手性 SMILES |
CCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C(C=C2C1)O)CCC4=O)C)C |
规范 SMILES |
CCCCCC(=O)OC1CCC2(C3CCC4(C(C3C(C=C2C1)O)CCC4=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



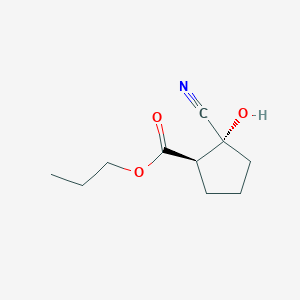
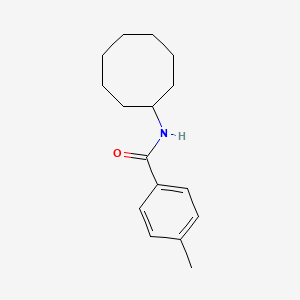
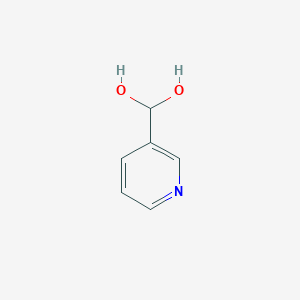
![4-Chloro-3-(3-isopropyl[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL)aniline](/img/structure/B13809927.png)

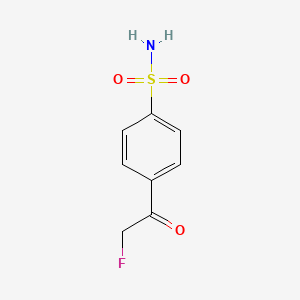
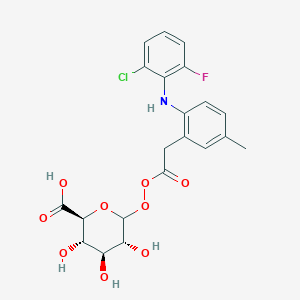
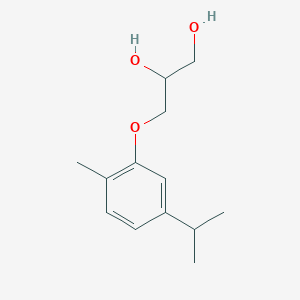
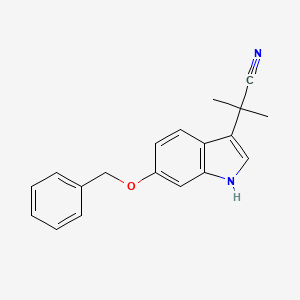
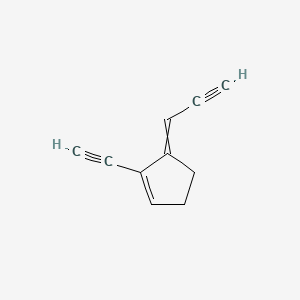
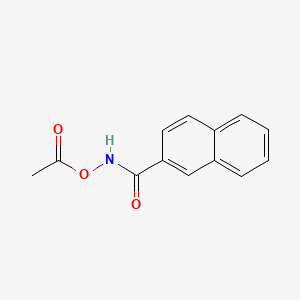
![Octadecanoic acid, 2-[(2-hydroxyethyl)amino]ethyl ester](/img/structure/B13809966.png)
